Bicyclo(2.2.1)heptan-2-ol, 1-((dimethylamino)methyl)-7,7-dimethyl-, exo-
CAS No.: 58256-43-2
Cat. No.: VC3763309
Molecular Formula: C12H23NO
Molecular Weight: 197.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58256-43-2 |
|---|---|
| Molecular Formula | C12H23NO |
| Molecular Weight | 197.32 g/mol |
| IUPAC Name | 1-[(dimethylamino)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-ol |
| Standard InChI | InChI=1S/C12H23NO/c1-11(2)9-5-6-12(11,8-13(3)4)10(14)7-9/h9-10,14H,5-8H2,1-4H3 |
| Standard InChI Key | MIRJRWUZYBHBJV-UHFFFAOYSA-N |
| SMILES | CC1(C2CCC1(C(C2)O)CN(C)C)C |
| Canonical SMILES | CC1(C2CCC1(C(C2)O)CN(C)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Framework and Stereochemistry
The compound features a bicyclo[2.2.1]heptane core, a norbornane-derived structure with two fused cyclohexane rings. The exo configuration of the hydroxyl group at position 2 ensures spatial orientation away from the bridgehead, while the 7,7-dimethyl substituents introduce steric bulk. A dimethylaminomethyl group at position 1 adds basicity and polarity to the molecule .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 360554-66-1 | |
| Molecular Formula | C₁₂H₂₃NO | |
| Molecular Weight | 197.317 g/mol | |
| Exact Mass | 197.177963 Da | |
| LogP | 1.78 | |
| Topological Polar Surface | 23.5 Ų |
Spectroscopic Signatures
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¹H NMR: Signals at δ 1.0–1.2 ppm (geminal dimethyl groups), δ 2.2–2.4 ppm (N-methyl protons), and δ 3.6–3.8 ppm (hydroxyl-bearing methine) .
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IR: Broad O–H stretch ~3200 cm⁻¹, C–N stretch at 1250 cm⁻¹, and bicyclic ring vibrations below 1000 cm⁻¹ .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized through a multi-step sequence:
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Bicyclic Core Formation: Diels-Alder reaction between cyclopentadiene and a ketone derivative yields the bicyclo[2.2.1]heptan-2-one precursor .
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Reductive Amination: Introduction of the dimethylaminomethyl group via Mannich reaction using dimethylamine and formaldehyde under acidic conditions .
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Stereoselective Reduction: Catalytic hydrogenation or hydride reduction (e.g., NaBH₄) of the ketone intermediate to produce the exo-alcohol .
Critical Reaction Parameters:
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Temperature: 0–5°C during Mannich step to prevent polymerization .
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Catalysts: PtO₂ for selective hydrogenation of ketones to exo-alcohols .
Physicochemical Properties
Table 2: Physical Properties
Solubility and Partitioning
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Aqueous Solubility: Limited solubility in water (<1 mg/mL at 25°C) due to hydrophobic bicyclic core .
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Organic Solvents: Miscible with ethanol, dichloromethane, and ethyl acetate .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The hydroxyl group undergoes Mitsunobu reactions with phenols or thiols to form ethers or thioethers, preserving stereochemistry . For example:
.
Oxidation Pathways
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Jones Oxidation: Converts hydroxyl to ketone, yielding bicyclo[2.2.1]heptan-2-one derivatives .
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Swern Oxidation: Produces aldehydes with minimal ring strain induction .
Pharmacological and Industrial Applications
CXCR2 Antagonist Development
Structural analogs of this compound demonstrate potent CXCR2 antagonism (IC₅₀ = 48 nM) . The rigid bicyclic framework enhances binding pocket complementarity in chemokine receptors, making it a candidate for anti-inflammatory drug development .
Chiral Resolution Agent
The exo-hydroxyl group facilitates enantiomeric separation of racemic carboxylic acids via diastereomeric salt formation .
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